Cas no 2228113-26-4 (methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate)

Methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methylamino substituent. The compound is valuable in peptide synthesis and medicinal chemistry due to its Boc-protected amine, which enhances stability and prevents unwanted side reactions during coupling steps. The hydroxyl group at the 2-position offers additional functionalization potential, enabling further structural modifications. Its ester moiety facilitates solubility in organic solvents, simplifying purification and handling. This intermediate is particularly useful in the synthesis of complex bioactive molecules, where selective deprotection and controlled reactivity are required. Its well-defined stereochemistry and protective group strategy make it a reliable building block for advanced synthetic applications.
methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate structure
2228113-26-4 structure
Product Name:methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate
CAS No:2228113-26-4
MF:C12H23NO5
MW:261.314724206924
CID:6597664
PubChem ID:165643399
Update Time:2025-05-21

methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate
    • methyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-2-hydroxypentanoate
    • EN300-1902700
    • 2228113-26-4
    • Inchi: 1S/C12H23NO5/c1-8(7-9(14)10(15)17-6)13(5)11(16)18-12(2,3)4/h8-9,14H,7H2,1-6H3
    • InChI Key: CTASLTLOHIDVAR-UHFFFAOYSA-N
    • SMILES: O(C(N(C)C(C)CC(C(=O)OC)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 261.15762283g/mol
  • Monoisotopic Mass: 261.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 76.1Ų

methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate Pricemore >>

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Additional information on methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate

Recent Advances in the Synthesis and Applications of Methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate (CAS: 2228113-26-4)

Methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate (CAS: 2228113-26-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of peptide and small-molecule drug development. Recent studies have highlighted its utility in the construction of complex molecular architectures, owing to its versatile functional groups and stereochemical properties. This research briefing provides an overview of the latest advancements in the synthesis, characterization, and applications of this compound, with a focus on its role in medicinal chemistry and drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate via a multi-step process involving asymmetric hydrogenation and tert-butoxycarbonyl (Boc) protection. The researchers optimized the reaction conditions to achieve high enantiomeric purity (>99% ee), which is critical for its use in chiral drug synthesis. The compound's stability under various pH conditions was also investigated, revealing its suitability for further derivatization in aqueous and organic media.

In another recent application, methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate served as a precursor for the development of novel protease inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of peptidomimetics targeting viral proteases, with promising in vitro activity against SARS-CoV-2. The hydroxyl and ester functionalities of the compound allowed for facile modifications, enabling the rapid exploration of structure-activity relationships (SAR) in the inhibitor series.

Furthermore, the compound's role in solid-phase peptide synthesis (SPPS) has been explored in recent work. Its compatibility with Fmoc-based strategies and resistance to racemization during coupling steps make it a valuable building block for complex peptide assemblies. Researchers have also investigated its potential as a linker for drug conjugates, leveraging its cleavable tert-butoxycarbonyl group for controlled release applications.

Ongoing research is focusing on scaling up the production of methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate while maintaining its high purity standards. Process optimization studies aim to reduce the environmental impact of its synthesis through greener catalytic systems and solvent recycling. As the demand for sophisticated chiral intermediates grows in pharmaceutical development, this compound is expected to play an increasingly important role in the design of next-generation therapeutics.

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